molecular formula C25H25NO6 B4306237 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one

4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one

Cat. No. B4306237
M. Wt: 435.5 g/mol
InChI Key: ATSHULCUNFIMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one, also known as HMB, is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and has been shown to possess several biochemical and physiological effects that make it a promising compound in the field of medicine and research.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been shown to inhibit the activity of the mTOR pathway, which is a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects:
4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been shown to possess several biochemical and physiological effects that make it a promising compound in the field of medicine and research. 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been shown to possess antioxidant properties and can effectively scavenge free radicals in the body. Additionally, 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been shown to possess anti-inflammatory properties and can effectively reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one is its potent anti-cancer properties, which make it a promising compound for cancer research. Additionally, 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one is relatively easy to synthesize and can be produced in large quantities. However, one of the major limitations of 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one. One of the most promising directions is the development of 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one and its potential applications in other fields of research. Finally, research is needed to develop new synthesis methods for 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one that can overcome its limitations in solubility.

Scientific Research Applications

4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one is in the field of cancer research. Studies have shown that 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one possesses potent anti-cancer properties and can effectively inhibit the growth of cancer cells.

properties

IUPAC Name

4-hydroxy-4,5-bis(4-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO6/c1-29-20-11-7-18(8-12-20)23-25(28,19-9-13-21(30-2)14-10-19)26(24(27)32-23)16-17-5-4-6-22(15-17)31-3/h4-15,23,28H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSHULCUNFIMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(N(C(=O)O2)CC3=CC(=CC=C3)OC)(C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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